
Benzene, 1-chloro-4-(1,1-dimethoxyethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzene, 1-chloro-4-(1,1-dimethoxyethyl)- is an organic compound with the molecular formula C10H13ClO2 It is a derivative of benzene, where a chlorine atom and a 1,1-dimethoxyethyl group are substituted at the para positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1-chloro-4-(1,1-dimethoxyethyl)- typically involves the chlorination of 1,1-dimethoxyethylbenzene. One common method is the Friedel-Crafts alkylation, where benzene reacts with 1,1-dimethoxyethane in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds under anhydrous conditions to prevent hydrolysis of the acetal group.
Industrial Production Methods
Industrial production of Benzene, 1-chloro-4-(1,1-dimethoxyethyl)- may involve large-scale chlorination processes, where the reaction is carried out in continuous flow reactors to ensure high yield and purity. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Benzene, 1-chloro-4-(1,1-dimethoxyethyl)- undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as hydroxide, amine, or thiol groups.
Oxidation Reactions: The 1,1-dimethoxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can undergo reduction reactions to remove the chlorine atom or reduce the acetal group to an alcohol.
Common Reagents and Conditions
Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic medium.
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether.
Major Products
Substitution: Formation of phenols, amines, or thiols.
Oxidation: Formation of benzaldehyde or benzoic acid.
Reduction: Formation of benzyl alcohol or other reduced derivatives.
Wissenschaftliche Forschungsanwendungen
Benzene, 1-chloro-4-(1,1-dimethoxyethyl)- has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.
Wirkmechanismus
The mechanism of action of Benzene, 1-chloro-4-(1,1-dimethoxyethyl)- involves its interaction with various molecular targets. The chlorine atom can participate in nucleophilic substitution reactions, while the 1,1-dimethoxyethyl group can undergo hydrolysis or oxidation. These reactions can lead to the formation of reactive intermediates that interact with biological molecules or other chemical species.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Benzene, 1-chloro-4-(1,1-dimethylpropoxy)
- Benzene, 1-chloro-4-(phenylethynyl)
- Benzene, 1,4-dichloro-
Uniqueness
Benzene, 1-chloro-4-(1,1-dimethoxyethyl)- is unique due to the presence of the 1,1-dimethoxyethyl group, which imparts distinct chemical properties and reactivity. This group can undergo specific reactions that are not possible with other similar compounds, making it valuable for certain synthetic applications and research studies.
Eigenschaften
CAS-Nummer |
72360-69-1 |
|---|---|
Molekularformel |
C10H13ClO2 |
Molekulargewicht |
200.66 g/mol |
IUPAC-Name |
1-chloro-4-(1,1-dimethoxyethyl)benzene |
InChI |
InChI=1S/C10H13ClO2/c1-10(12-2,13-3)8-4-6-9(11)7-5-8/h4-7H,1-3H3 |
InChI-Schlüssel |
HMTGPGBEDMHXMX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=CC=C(C=C1)Cl)(OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethanol, 2-[[2-(boronooxy)ethyl]amino]-](/img/structure/B14462335.png)


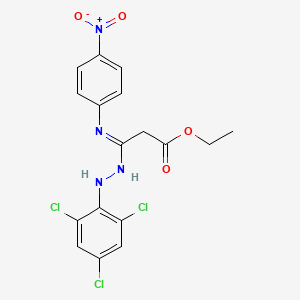
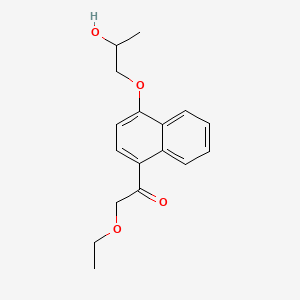


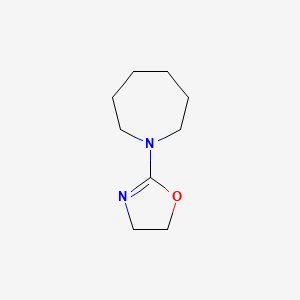
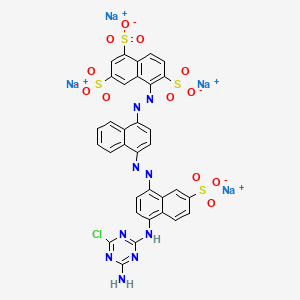
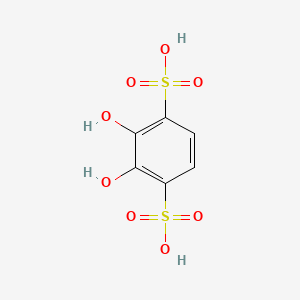
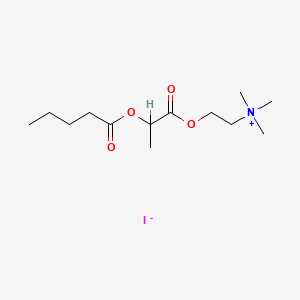
![3-[(1H-Imidazol-1-yl)methyl]-2-(2-methylphenyl)-1H-indole](/img/structure/B14462389.png)

![2,2'-Sulfanediylbis[N-(propan-2-yl)benzamide]](/img/structure/B14462403.png)
